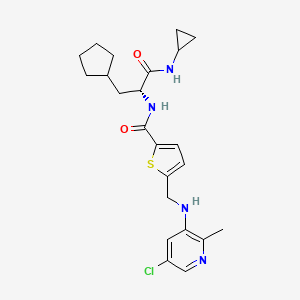

(R)-GSK 2830371

Description

BenchChem offers high-quality (R)-GSK 2830371 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-GSK 2830371 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H29ClN4O2S |

|---|---|

Molecular Weight |

461.0 g/mol |

IUPAC Name |

5-[[(5-chloro-2-methyl-3-pyridinyl)amino]methyl]-N-[(2R)-3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl]thiophene-2-carboxamide |

InChI |

InChI=1S/C23H29ClN4O2S/c1-14-19(11-16(24)12-25-14)26-13-18-8-9-21(31-18)23(30)28-20(10-15-4-2-3-5-15)22(29)27-17-6-7-17/h8-9,11-12,15,17,20,26H,2-7,10,13H2,1H3,(H,27,29)(H,28,30)/t20-/m1/s1 |

InChI Key |

IVDUVEGCMXCMSO-HXUWFJFHSA-N |

Isomeric SMILES |

CC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)N[C@H](CC3CCCC3)C(=O)NC4CC4 |

Canonical SMILES |

CC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)NC(CC3CCCC3)C(=O)NC4CC4 |

Origin of Product |

United States |

Foundational & Exploratory

(R)-GSK 2830371: A Technical Guide to Its Role in p53 Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-GSK 2830371 is a potent and selective small-molecule inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), a key negative regulator of the p53 tumor suppressor pathway. In cancer cells retaining wild-type p53, GSK 2830371 blocks the dephosphorylation of p53, leading to its increased phosphorylation, stabilization, and activation. While exhibiting modest activity as a monotherapy in most contexts, GSK 2830371 demonstrates significant synergistic anti-tumor effects when combined with inhibitors of the p53-MDM2 interaction. This guide provides an in-depth technical overview of the mechanism of action of (R)-GSK 2830371, detailed experimental protocols for its characterization, and quantitative data on its effects on the p53 pathway.

Introduction to (R)-GSK 2830371 and the p53 Pathway

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, inducing cell cycle arrest, senescence, or apoptosis upon activation by stimuli such as DNA damage or oncogenic stress.[1] The activity of p53 is tightly controlled by a network of regulatory proteins, including the E3 ubiquitin ligase MDM2 and the phosphatase WIP1 (encoded by the PPM1D gene).[2][3] MDM2 targets p53 for proteasomal degradation, while WIP1 dephosphorylates and inactivates p53 and its upstream activating kinases like ATM and Chk2.[2] In many cancers with wild-type p53, the p53 pathway is functionally impaired due to the overexpression of these negative regulators.[2]

(R)-GSK 2830371 is a selective, allosteric inhibitor of WIP1 phosphatase.[4] By inhibiting WIP1, GSK 2830371 prevents the dephosphorylation of p53 at key serine residues, particularly Ser15, leading to its sustained activation.[2] This targeted inhibition makes GSK 2830371 a valuable tool for investigating the p53 pathway and a promising component of combination therapies aimed at reactivating p53 in cancer.

Mechanism of Action: p53 Pathway Activation

The primary mechanism by which (R)-GSK 2830371 activates the p53 pathway is through the direct inhibition of WIP1 phosphatase. This leads to a cascade of events culminating in the transcriptional activation of p53 target genes.

-

Increased p53 Phosphorylation: GSK 2830371 treatment leads to a rapid and sustained increase in the phosphorylation of p53 at Serine 15 (p-p53 Ser15).[2] This phosphorylation is a key step in p53 activation, enhancing its stability and transcriptional activity.

-

p53 Stabilization and Accumulation: By preventing dephosphorylation, GSK 2830371 contributes to the stabilization and accumulation of the p53 protein.[2]

-

Synergy with MDM2 Inhibitors: The therapeutic potential of GSK 2830371 is most pronounced when used in combination with MDM2 inhibitors (e.g., Nutlin-3, RG7388, HDM201). MDM2 inhibitors block the interaction between p53 and MDM2, preventing p53 degradation.[2][4] The combination of WIP1 and MDM2 inhibition leads to a powerful, synergistic activation of p53, resulting in enhanced cell cycle arrest and apoptosis.[2][4]

-

Induction of p53 Target Genes: Activated p53 translocates to the nucleus and induces the expression of a battery of target genes. A key downstream effector is CDKN1A, which encodes the protein p21.[2] p21 is a cyclin-dependent kinase inhibitor that mediates G1 and G2 cell cycle arrest. Other pro-apoptotic target genes such as PUMA and BAX are also upregulated.[1]

Caption: Mechanism of p53 activation by (R)-GSK 2830371 and MDM2 inhibitors.

Quantitative Data on the Effects of (R)-GSK 2830371

The following tables summarize key quantitative data from preclinical studies investigating the effects of (R)-GSK 2830371, both as a single agent and in combination with MDM2 inhibitors.

Table 1: In Vitro Growth Inhibition by (R)-GSK 2830371 and MDM2 Inhibitors

| Cell Line | Cancer Type | p53 Status | PPM1D Status | Agent(s) | GI50 / IC50 (µM) | Fold Potentiation (with GSK 2830371) | Reference |

| MCF-7 | Breast Cancer | Wild-Type | Amplified | GSK 2830371 | GI50: 2.65 | - | [5] |

| RBE | Liver Adenocarcinoma | Wild-Type | Not Specified | HDM201 | GI50: ~0.1 | ~2-fold decrease | [2] |

| RBE | Liver Adenocarcinoma | Wild-Type | Not Specified | HDM201 + GSK 2830371 (2.5 µM) | GI50: ~0.05 | [2] | |

| SK-Hep-1 | Liver Adenocarcinoma | Wild-Type | Not Specified | HDM201 | GI50: ~0.2 | ~2-fold decrease | [2] |

| SK-Hep-1 | Liver Adenocarcinoma | Wild-Type | Not Specified | HDM201 + GSK 2830371 (2.5 µM) | GI50: ~0.1 | [2] | |

| NGP | Neuroblastoma | Wild-Type | Gain | Nutlin-3 | Not Specified | Not Specified | [6] |

| SJSA-1 | Osteosarcoma | Wild-Type | Amplified | Nutlin-3 | Not Specified | Not Specified | [6] |

GI50: 50% growth inhibition concentration; IC50: 50% inhibitory concentration.

Table 2: Effects on p53 Pathway Markers

| Cell Line | Treatment | Marker | Fold Change / Observation | Time Point | Reference |

| MCF-7 | GSK 2830371 (2.5 µM) | p-p53 (Ser15) | Rapid increase | 30 min | [2] |

| MCF-7 | GSK 2830371 (2.5 µM) | p21 | Increased expression | 48 hours | |

| RBE | HDM201 (0.1 µM) + GSK 2830371 (2.5 µM) | p-p53 (Ser15) | Increased vs. HDM201 alone | 6 & 24 hours | [7] |

| SK-Hep-1 | HDM201 (0.1 µM) + GSK 2830371 (2.5 µM) | p-p53 (Ser15) | Increased vs. HDM201 alone | 6 & 24 hours | [7] |

| RBE | HDM201 (0.1 µM) + GSK 2830371 (2.5 µM) | CDKN1A mRNA | Increased vs. HDM201 alone | 6 & 24 hours | [7] |

| SK-Hep-1 | HDM201 (0.1 µM) + GSK 2830371 (2.5 µM) | CDKN1A mRNA | Increased vs. HDM201 alone | 6 & 24 hours | [7] |

| NGP | Nutlin-3 + GSK 2830371 (2.5 µM) | Caspase-3/7 activity | ~4-fold increase vs. Nutlin-3 alone | 24 hours | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of (R)-GSK 2830371 are provided below.

Cell Viability Assay (CCK-8/MTS)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with GSK 2830371.

-

Materials:

-

(R)-GSK 2830371 (stock solution in DMSO)

-

Cancer cell lines (e.g., RBE, SK-Hep-1)

-

Complete cell culture medium

-

96-well plates

-

CCK-8 or MTS reagent

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000 cells/well and incubate overnight.[7]

-

Treatment: Treat cells with serial dilutions of GSK 2830371 alone or in combination with a fixed concentration of an MDM2 inhibitor for 72-96 hours.[7]

-

Reagent Addition: Add CCK-8 or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[7]

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[7]

-

Analysis: Calculate the percentage of growth inhibition relative to vehicle-treated control cells.

-

Caption: Workflow for a typical cell viability assay.

Western Blotting for p53 Phosphorylation and Target Proteins

This protocol is used to detect changes in the phosphorylation status of p53 and the expression levels of its downstream targets.

-

Materials:

-

(R)-GSK 2830371

-

Cancer cell lines

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-p53 (Ser15), anti-total p53, anti-p21, anti-MDM2, anti-WIP1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Protein electrophoresis and transfer equipment

-

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with GSK 2830371 (e.g., 2.5 µM) alone or in combination for various time points (e.g., 6, 24 hours).[7]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment.

-

Materials:

-

(R)-GSK 2830371

-

Cancer cell lines

-

Propidium Iodide (PI) staining solution with RNase A

-

70% ethanol

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Treat cells with GSK 2830371 (e.g., 2.5 µM) and/or an MDM2 inhibitor (e.g., 0.1 µM or 1 µM HDM201) for 24 or 48 hours.[7]

-

Cell Harvest: Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing and fix overnight at -20°C.

-

Staining: Wash the cells to remove ethanol and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Conclusion

(R)-GSK 2830371 is a powerful pharmacological tool for the investigation of the p53 signaling pathway. Its ability to inhibit WIP1 phosphatase and subsequently increase p53 phosphorylation and activation provides a clear mechanism for its anti-tumor effects, particularly in combination with MDM2 inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further explore the therapeutic potential of reactivating the p53 pathway in cancer. The synergistic potentiation observed with MDM2 inhibitors highlights a promising strategy for the treatment of cancers that retain wild-type p53.

References

- 1. mdpi.com [mdpi.com]

- 2. oncotarget.com [oncotarget.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

(R)-GSK 2830371: A Selective Wip1 Phosphatase Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-GSK 2830371 is a potent and selective, orally bioavailable, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D). Wip1 is a key negative regulator of the DNA damage response (DDR) and tumor suppressor pathways, primarily through the dephosphorylation and inactivation of proteins such as p53, ATM, ATR, Chk1, and Chk2. Overexpression or amplification of the PPM1D gene is observed in various human cancers, making Wip1 an attractive target for therapeutic intervention. This guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to (R)-GSK 2830371, offering a valuable resource for researchers in oncology and drug development.

Introduction

The tumor suppressor p53 plays a pivotal role in maintaining genomic integrity by orchestrating cell cycle arrest, apoptosis, and senescence in response to cellular stress, including DNA damage.[1] The activity of p53 is tightly regulated by a complex network of signaling pathways, with post-translational modifications being a key mechanism. Wip1 phosphatase, encoded by the PPM1D gene, is a critical negative regulator in this network.[2][3] Wip1 is a member of the PP2C family of serine/threonine phosphatases and its expression can be induced by p53, forming a negative feedback loop.[2][4]

Wip1's oncogenic potential stems from its ability to counteract the DDR signaling cascade. It directly dephosphorylates and inactivates key checkpoint kinases like ATM, ATR, Chk1, and Chk2, as well as p53 itself.[2][5][6][7] This dampening of the DDR allows cells with damaged DNA to evade cell cycle arrest and apoptosis, promoting tumorigenesis.[3] Consequently, inhibiting Wip1 has emerged as a promising therapeutic strategy to restore and enhance anti-tumor responses, particularly in cancers with amplified PPM1D and wild-type TP53.[6]

(R)-GSK 2830371 is a novel, highly selective, and orally active allosteric inhibitor of Wip1 phosphatase.[8] It binds to a unique flap subdomain near the catalytic site, conferring high selectivity over other phosphatases.[9] This technical guide will delve into the quantitative data, experimental methodologies, and signaling pathways associated with (R)-GSK 2830371.

Mechanism of Action

(R)-GSK 2830371 functions as an allosteric inhibitor of Wip1 phosphatase.[8][9] By binding to a flap subdomain distinct from the active site, it induces a conformational change that inhibits the catalytic activity of Wip1.[9] This inhibition leads to the sustained phosphorylation and activation of multiple Wip1 substrates, thereby reactivating the DNA damage response and p53 signaling pathways. The primary consequences of Wip1 inhibition by (R)-GSK 2830371 include:

-

Increased phosphorylation of key DDR proteins: This includes the phosphorylation of p53 at Serine 15 (p53-S15), Chk2 at Threonine 68 (Chk2-T68), ATM at Serine 1981 (ATM-S1981), and H2AX at Serine 139 (γH2AX).[8][10]

-

Activation of the p53 pathway: The stabilization and activation of p53 lead to the transcriptional upregulation of its target genes, such as CDKN1A (encoding p21), which mediates cell cycle arrest, and pro-apoptotic genes like PUMA and BAX.[1][11]

-

Induction of apoptosis and cell cycle arrest: By restoring the function of the p53 pathway, (R)-GSK 2830371 can induce apoptosis and cell cycle arrest, particularly in cancer cells with wild-type p53.[1][12]

-

Sensitization to other therapies: Inhibition of Wip1 can potentiate the anti-tumor effects of DNA-damaging agents (e.g., doxorubicin, etoposide) and MDM2 inhibitors (e.g., nutlin-3, RG7388, HDM201).[1][6][8][11][12]

Quantitative Data

The following tables summarize the key quantitative data for (R)-GSK 2830371 from various preclinical studies.

Table 1: In Vitro Potency and Efficacy

| Parameter | Value | Cell Line/Assay Conditions | Reference(s) |

| IC50 (Wip1 inhibition) | 6 nM | Cell-free FDP hydrolysis assay | [8][10][13] |

| IC50 (p-p38 MAPK dephosphorylation) | 13 nM | Cell-free assay | [10][14] |

| IC50 (p-p53 S15 dephosphorylation) | 12 nM | Cell-free assay | [9] |

| GI50 (Growth Inhibition) | 2.65 µM (±0.54 SEM) | MCF-7 (breast carcinoma, PPM1D-amplified, p53 wild-type) | [10][15] |

| Selectivity | >30,000 nM (IC50) | Against a panel of 21 other phosphatases | [13] |

Table 2: In Vivo Efficacy in Xenograft Models

| Tumor Model | Dosing Schedule | Tumor Growth Inhibition | Reference(s) |

| DOHH2 (lymphoma) | 150 mg/kg, BID (twice daily), oral, 14 days | 41% | [10] |

| DOHH2 (lymphoma) | 150 mg/kg, TID (thrice daily), oral, 14 days | 68% | [10] |

| DOHH2 (lymphoma) | 75 mg/kg, BID, oral | Comparable to 150 mg/kg BID | [10] |

| SH-SY5Y (neuroblastoma) | 50 mg/kg, once, oral | Significant induction of apoptosis in vivo | [1][16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of (R)-GSK 2830371.

In Vitro Wip1 Phosphatase Inhibition Assay

This assay measures the direct inhibitory effect of (R)-GSK 2830371 on Wip1 enzymatic activity.

-

Principle: The assay utilizes a fluorogenic phosphatase substrate, fluorescein diphosphate (FDP). Wip1-mediated hydrolysis of FDP generates fluorescein, which produces a fluorescent signal. Inhibition of Wip1 results in a decreased fluorescent signal.

-

Materials:

-

Recombinant Wip1 enzyme (e.g., truncated Wip1 2-420)

-

Fluorescein diphosphate (FDP) substrate

-

Assay Buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA

-

(R)-GSK 2830371

-

DMSO (for compound dilution)

-

Microplate reader with fluorescence detection (485 nm excitation / 530 nm emission)

-

-

Procedure:

-

Prepare a dilution series of (R)-GSK 2830371 in DMSO.

-

In a microplate, add the FDP substrate (final concentration 50 µM) and the diluted compound or DMSO (vehicle control).

-

Incubate at room temperature.

-

Initiate the reaction by adding the Wip1 enzyme (final concentration 10 nM).

-

Measure the fluorescent signal on a microplate reader.

-

Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.[8][17]

-

Cell Viability and Growth Inhibition Assays

These assays determine the effect of (R)-GSK 2830371 on the proliferation and viability of cancer cells.

-

Principle: Assays like CellTiter-Glo measure ATP levels as an indicator of metabolically active cells, while crystal violet staining assesses the number of adherent cells. The CCK-8 assay uses a water-soluble tetrazolium salt to measure cell viability.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, DOHH2, SH-SY5Y)

-

Cell culture medium and supplements

-

(R)-GSK 2830371

-

CellTiter-Glo® Luminescent Cell Viability Assay kit, Crystal Violet solution, or Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Luminometer or microplate reader

-

-

Procedure (CellTiter-Glo):

-

Seed cells into a 96-well plate at a density of 200–400 cells per well.

-

The following day, treat the cells with a serial dilution of (R)-GSK 2830371.

-

Incubate for 7 days.

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure the luminescent signal using a luminometer.

-

Calculate the GI50 (50% growth inhibitory concentration).[8]

-

Immunoblotting for Phosphoprotein Analysis

This technique is used to detect changes in the phosphorylation status of Wip1 substrates.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies that recognize total and phosphorylated forms of target proteins.

-

Materials:

-

Cancer cells treated with (R)-GSK 2830371

-

Lysis buffer

-

Primary antibodies (e.g., anti-p-p53 (S15), anti-p-Chk2 (T68), anti-Wip1, anti-β-Actin)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with (R)-GSK 2830371 for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[1]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by (R)-GSK 2830371 and a typical experimental workflow for its evaluation.

Figure 1: Simplified signaling pathway of Wip1 and its inhibition by (R)-GSK 2830371.

Figure 2: General experimental workflow for the preclinical evaluation of (R)-GSK 2830371.

Conclusion

(R)-GSK 2830371 is a well-characterized, potent, and selective inhibitor of Wip1 phosphatase with demonstrated preclinical anti-tumor activity. Its mechanism of action, centered on the reactivation of the p53 and DNA damage response pathways, provides a strong rationale for its development as a therapeutic agent, particularly for cancers harboring PPM1D amplification and wild-type TP53. The data and protocols presented in this guide offer a solid foundation for further research and development of Wip1 inhibitors as a novel class of anti-cancer drugs. The potential for combination therapies with existing treatments further enhances the clinical promise of this therapeutic strategy.

References

- 1. Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wip1 phosphatase: between p53 and MAPK kinases pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of the Wip1 phosphatase and its effects on the stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p53-inducible Wip1 phosphatase mediates a negative feedback regulation of p38 MAPK-p53 signaling in response to UV radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wip1 phosphatase modulates ATM-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reversal of the ATM/ATR-mediated DNA damage response by the oncogenic phosphatase PPM1D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Probe GSK2830371 | Chemical Probes Portal [chemicalprobes.org]

- 14. | BioWorld [bioworld.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. GSK 2830371 | Phosphatase | TargetMol [targetmol.com]

Navigating Cell Fate: A Technical Guide to the Discovery and Development of (R)-GSK2830371, a Wip1 Phosphatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of (R)-GSK2830371. It is important to note that while the query specified this compound as a RIPK1 inhibitor, extensive scientific literature identifies GSK2830371 as a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.[1][2][3][4] Wip1 is a critical negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[5] This guide will delve into the core aspects of (R)-GSK2830371's development as a Wip1 inhibitor, including its preclinical data, experimental protocols, and the signaling pathways it modulates.

Discovery and Rationale: Targeting a Key Regulator of the DNA Damage Response

The discovery of GSK2830371 stemmed from efforts to identify small molecule inhibitors of Wip1 phosphatase, an attractive therapeutic target in oncology due to its role in suppressing p53-mediated tumor suppression.[6][7] Overexpression or amplification of the PPM1D gene, which encodes Wip1, is observed in various cancers and is associated with a poorer prognosis.[7]

Initial high-throughput screening efforts by GlaxoSmithKline (GSK) led to the identification of a series of compounds with a unique allosteric mechanism of action.[6] (R)-GSK2830371 emerged from this campaign as a lead candidate with high potency and selectivity for Wip1.[1] Its allosteric binding to a "flap" subdomain, distinct from the active site, confers high selectivity over other phosphatases.[4]

Mechanism of Action: Amplifying the p53 Tumor Suppressor Pathway

(R)-GSK2830371 functions by inhibiting the phosphatase activity of Wip1.[2] This inhibition leads to the sustained phosphorylation and activation of key proteins in the DNA damage response pathway, most notably the tumor suppressor p53 at serine 15 (Ser15).[8][9] The activation of p53 triggers a cascade of downstream events, including cell cycle arrest and apoptosis, particularly in cancer cells with wild-type p53.[5][9]

The signaling pathway modulated by (R)-GSK2830371 is illustrated below:

Quantitative Data Summary

The preclinical activity of (R)-GSK2830371 has been characterized in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of (R)-GSK2830371

| Assay Type | Substrate/Cell Line | Endpoint | Value | Reference |

| Wip1 Inhibition | FDP | IC₅₀ | 6 nM | [1][2] |

| Wip1 Inhibition | phospho-p38 MAPK (T180) | IC₅₀ | 13 nM | [1] |

| Cell Growth Inhibition | MCF-7 (breast cancer) | GI₅₀ | 2.65 µM | [1] |

| Cell Growth Inhibition | DOHH2 (lymphoma) | EC₅₀ | ~1 µM | [6] |

Table 2: In Vivo Activity of (R)-GSK2830371 in a DOHH2 Xenograft Model

| Dose and Schedule | Endpoint | Result | Reference |

| 150 mg/kg, BID | Tumor Growth Inhibition | 41% | [1][6] |

| 150 mg/kg, TID | Tumor Growth Inhibition | 68% | [1][6] |

Detailed Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of (R)-GSK2830371 are not fully available in the public domain. However, based on published studies, the following methodologies are representative of the key experiments conducted.

Proposed Synthesis of (R)-GSK2830371

A convergent synthesis approach is likely employed, involving the synthesis of two key fragments followed by an amide coupling reaction.[10]

In Vitro Wip1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of (R)-GSK2830371 against Wip1 phosphatase.[2][3][10]

Materials:

-

Recombinant Wip1 enzyme

-

Fluorescein diphosphate (FDP) substrate

-

Assay buffer (e.g., 50 mM TRIS, pH 7.5, 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA)

-

(R)-GSK2830371

-

DMSO

-

Microplate reader

Procedure:

-

Prepare a serial dilution of (R)-GSK2830371 in DMSO.

-

In a 96-well plate, add the FDP substrate and the diluted (R)-GSK2830371 or DMSO (vehicle control).

-

Initiate the reaction by adding the Wip1 enzyme.

-

Incubate at room temperature.

-

Measure the fluorescent signal at appropriate excitation and emission wavelengths (e.g., 485/530 nm) using a microplate reader.

-

Calculate the percent inhibition for each concentration of (R)-GSK2830371 and determine the IC₅₀ value.

Cell Proliferation Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of (R)-GSK2830371 in cancer cell lines.[2][9][10]

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

(R)-GSK2830371

-

DMSO

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Prepare a serial dilution of (R)-GSK2830371 in complete medium.

-

Treat the cells with the diluted compound or DMSO (vehicle control).

-

Incubate the cells for a defined period (e.g., 7 days).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the luminescent signal using a luminometer.

-

Calculate the percent growth inhibition and determine the GI₅₀ value.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of (R)-GSK2830371 in a mouse xenograft model.[1][2][11]

Materials:

-

Immunocompromised mice (e.g., SCID mice)

-

Cancer cell line for implantation (e.g., DOHH2)

-

(R)-GSK2830371

-

Vehicle for oral administration (e.g., 2% DMSO and 40% Captisol in water, pH 4.0)

-

Calipers for tumor measurement

Procedure:

-

Implant cancer cells subcutaneously into the flanks of the mice.

-

Allow the tumors to reach a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer (R)-GSK2830371 or vehicle orally at the desired dose and schedule.

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for phosphorylated p53).

GSK's Development of RIPK1 Inhibitors

While (R)-GSK2830371 is a Wip1 inhibitor, GSK has been actively involved in the discovery and development of potent and selective RIPK1 inhibitors for the treatment of inflammatory diseases. Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a key regulator of necroptosis and inflammation.[12][13]

Notable GSK RIPK1 inhibitors include:

-

GSK'481: A potent and selective benzoxazepinone RIPK1 inhibitor identified from DNA-encoded library screening.[12]

-

GSK2982772: A first-in-class clinical candidate that emerged from the optimization of GSK'481. It demonstrated high potency and favorable pharmacokinetic properties.[12][14]

-

GSK'074: A dual inhibitor of both RIPK1 and RIPK3.[15]

-

GSK'547: An analog of another RIPK1 inhibitor, GSK'963.[15]

The development of these compounds highlights GSK's commitment to targeting key nodes in inflammatory signaling pathways. The discovery of GSK2982772, in particular, represented a significant advancement in the field of RIPK1-targeted therapies.[12][14]

Conclusion

(R)-GSK2830371 is a potent and selective allosteric inhibitor of Wip1 phosphatase with demonstrated preclinical anti-tumor activity. Its mechanism of action, centered on the activation of the p53 tumor suppressor pathway, provides a strong rationale for its development as a therapeutic agent in cancers with wild-type p53. While the initial query misidentified its target as RIPK1, this guide has clarified its role as a Wip1 inhibitor and provided a comprehensive overview of its discovery and development. Furthermore, a brief overview of GSK's efforts in the development of bona fide RIPK1 inhibitors has been provided to address the broader interest in this area of drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. GSK 2830371 | Phosphatase | TargetMol [targetmol.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

(R)-GSK 2830371: An In-Vitro Technical Overview

(R)-GSK 2830371 is a potent, selective, and orally active allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D). [1][2][3][4][5] Wip1 is a critical negative regulator of the p53 tumor suppressor pathway and other key DNA damage response (DDR) proteins.[1][5] By inhibiting Wip1, GSK 2830371 enhances the phosphorylation and activation of p53 and its upstream kinases, such as ATM and Chk2, ultimately leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][6] This technical guide provides a comprehensive summary of the in-vitro biological activity of (R)-GSK 2830371, detailing its mechanism of action, quantitative potency, and the experimental protocols used for its characterization.

Mechanism of Action

GSK 2830371 functions as an allosteric inhibitor, binding to a unique flap subdomain of the Wip1 phosphatase, rather than the active site.[1][6] This binding event locks the enzyme in an inactive conformation.[7] In the context of cellular signaling, DNA damage triggers the activation of kinases like ATM and Chk2, which in turn phosphorylate and activate the tumor suppressor protein p53.[1] Wip1 normally counteracts this process by dephosphorylating p53 and other DDR proteins, thus dampening the DNA damage response.[1] Inhibition of Wip1 by GSK 2830371 prevents this dephosphorylation, leading to sustained p53 activation and the subsequent transcription of its target genes, including those involved in cell cycle arrest (e.g., p21) and apoptosis.[1][6][8]

Quantitative Biological Activity

The in-vitro potency of (R)-GSK 2830371 has been determined through various biochemical and cell-based assays.

Biochemical Assays

| Target | Substrate | Assay Type | IC50 (nM) | Reference |

| Wip1 Phosphatase | Fluorescein diphosphate (FDP) | Cell-free enzymatic assay | 6 | [2][3][4][9] |

| Wip1 (2-420) | phospho-p38 MAPK (T180) | Cell-free enzymatic assay | 13 | [2] |

| His-tagged PPM1D (1-420) | Ac-VEPPLS(P)QETFSDLW-NH2 | Cell-free enzymatic assay | 86.3 | [3] |

Cell-Based Assays

| Cell Line | Cancer Type | Assay Type | GI50 (µM) | Notes | Reference |

| MCF-7 | Breast Carcinoma | Growth Inhibition | 2.65 ± 0.54 | PPM1D-amplified, p53 wild-type | [2] |

| MCF-7 | Breast Carcinoma | Cell Proliferation | 9.5 | 24-hour incubation | [3] |

| Neuroblastoma Cell Lines | Neuroblastoma | Cell Viability | Varies | See original paper for details on specific cell lines | [10] |

| Liver Adenocarcinoma Cell Lines (RBE, SK-Hep-1) | Liver Adenocarcinoma | Growth Inhibition | No significant activity alone (up to 10 µM) | Potentiates the effect of MDM2 inhibitors | [11] |

| Cutaneous Melanoma Cell Lines | Cutaneous Melanoma | Growth Inhibition | No significant activity alone (up to 10 µM) | Potentiates the effect of MDM2 inhibitors in p53-WT cells | [12] |

Experimental Protocols

Detailed methodologies for key in-vitro experiments are outlined below.

In-Vitro Wip1 Phosphatase Inhibition Assay

This assay measures the direct inhibitory effect of GSK 2830371 on Wip1 phosphatase activity.[5]

-

Principle: Recombinant Wip1 enzyme is incubated with a substrate that, when dephosphorylated, produces a fluorescent signal. The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.

-

Protocol:

-

Recombinant Wip1 enzyme (e.g., residues 2-420) is added to a buffer solution (e.g., 50 mM TRIS, pH 7.5, 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA).[3][4]

-

Varying concentrations of GSK 2830371 or a DMSO control are pre-incubated with the enzyme.[4]

-

The reaction is initiated by the addition of a fluorogenic substrate, such as fluorescein diphosphate (FDP), at a concentration of 50 µM.[3][4]

-

The fluorescent signal is measured over time using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).[3][4]

-

The IC50 value is calculated by plotting the percentage of Wip1 activity inhibition against the logarithm of the GSK 2830371 concentration.[5]

-

Cell Viability/Growth Inhibition Assay

This assay determines the effect of GSK 2830371 on the proliferation and viability of cancer cell lines.[5]

-

Principle: Cellular ATP levels, which correlate with the number of metabolically active cells, are quantified using a luminescent assay.

-

Protocol:

-

Cells are seeded in 96-well plates at a density of 200–400 cells per well and allowed to adhere overnight.[3][4]

-

The following day, cells are treated with a serial dilution of GSK 2830371 or a DMSO control.[3][4]

-

After a specified incubation period (e.g., 7 days), a cell viability reagent (e.g., CellTiter-Glo®) is added to each well.[3][4]

-

The luminescent signal is measured using a microplate reader.[4][5]

-

The GI50 (concentration causing 50% growth inhibition) is determined from the dose-response curve.[5]

-

Western Blot Analysis

This technique is used to detect changes in the phosphorylation status and protein levels of Wip1 substrates and downstream effectors.[5]

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect target proteins.

-

Protocol:

-

Cells are treated with GSK 2830371, a combination agent, or DMSO for a specified time.[5]

-

Cells are lysed, and the protein concentration of the lysates is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-p53 (Ser15), phospho-Chk2 (T68), total p53, p21, and a loading control like β-actin).[4][6]

-

The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Summary and Conclusion

(R)-GSK 2830371 is a highly potent and selective allosteric inhibitor of Wip1 phosphatase. Its mechanism of action involves the stabilization and activation of the p53 tumor suppressor pathway, leading to anti-proliferative effects in cancer cells with wild-type p53. While it shows modest single-agent activity in some cell lines, its primary potential in vitro appears to be in combination with other agents, such as MDM2 inhibitors, where it acts synergistically to enhance p53-mediated tumor suppression.[8][13] The provided protocols offer a foundational framework for researchers to further investigate the in-vitro biological activities of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. GSK 2830371 | Phosphatase | TargetMol [targetmol.com]

- 5. benchchem.com [benchchem.com]

- 6. Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Probe GSK2830371 | Chemical Probes Portal [chemicalprobes.org]

- 10. researchgate.net [researchgate.net]

- 11. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

(R)-GSK 2830371: A Technical Guide for Cancer Research Professionals

(An In-depth Technical Guide on the Core Mechanisms and Applications of the Wip1 Phosphatase Inhibitor)

For Researchers, Scientists, and Drug Development Professionals

(R)-GSK 2830371 is a potent, selective, and orally bioavailable allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.[1] Wip1 is a critical negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway, making it a compelling target in oncology.[1][2] This guide provides a comprehensive overview of the core mechanism of action, preclinical data, and experimental considerations for utilizing (R)-GSK 2830371 in cancer research.

Core Mechanism of Action: Allosteric Inhibition of Wip1

(R)-GSK 2830371 binds to a unique flap subdomain near the catalytic site of Wip1, inducing a conformational change that inhibits its phosphatase activity.[1][3] This allosteric mechanism of inhibition confers high selectivity for Wip1 over other phosphatases.[3] The primary consequence of Wip1 inhibition is the sustained phosphorylation and activation of key proteins in the DDR and p53 signaling pathways, which Wip1 would normally dephosphorylate and inactivate.[1][2]

The inhibition of Wip1 by (R)-GSK 2830371 leads to the increased phosphorylation of several critical downstream targets, including:

-

p53 (at Serine 15): This enhances p53 stability and transcriptional activity, leading to the upregulation of its target genes like p21, which promotes cell cycle arrest.[4][5]

-

Chk2 (at Threonine 68): This activates the checkpoint kinase Chk2, a key transducer in the DNA damage signaling cascade.[5][6]

-

ATM (at Serine 1981): This maintains the activation of the apical kinase ATM, a primary sensor of DNA double-strand breaks.[5]

-

γH2AX (at Serine 139): This sustains the phosphorylation of histone H2AX, a marker of DNA damage.[2][5]

By preventing the dephosphorylation of these key signaling nodes, (R)-GSK 2830371 effectively amplifies and prolongs the cellular response to DNA damage, ultimately leading to cell cycle arrest and apoptosis, particularly in cancer cells with wild-type p53.[5][6]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the central role of Wip1 in negatively regulating the DNA damage response and p53 pathways, and how its inhibition by (R)-GSK 2830371 restores and enhances these tumor-suppressive signals.

Caption: Mechanism of Action of (R)-GSK 2830371.

Quantitative Preclinical Data

(R)-GSK 2830371 has demonstrated potent anti-cancer activity in a variety of preclinical models. The following tables summarize key quantitative data from in vitro and in vivo studies.

In Vitro Potency and Cellular Activity

| Parameter | Cell Line | Value | Reference |

| IC50 (Wip1 inhibition) | Cell-free assay | 6 nM | [3][4][5] |

| IC50 (p-p38 MAPK dephosphorylation) | Cell-free assay | 13 nM | [4] |

| GI50 (Growth Inhibition) | MCF-7 (Breast Cancer) | 2.65 µM ± 0.54 | [4][7] |

| Growth Inhibition at 10 µM | Z-138 (Mantle Cell Lymphoma, p53 WT) | 68% | [8] |

| Growth Inhibition at 10 µM | JVM-2 (Mantle Cell Lymphoma, p53 WT) | 38% | [8] |

| Growth Inhibition at 10 µM | Granta-519 (Mantle Cell Lymphoma, p53 WT) | 39% | [8] |

In Vivo Anti-Tumor Efficacy

| Animal Model | Dosing Schedule | Tumor Growth Inhibition | Reference |

| DOHH2 Lymphoma Xenograft | 150 mg/kg, BID (twice daily), 14 days | 41% | [4] |

| DOHH2 Lymphoma Xenograft | 150 mg/kg, TID (thrice daily), 14 days | 68% | [4] |

| DOHH2 Lymphoma Xenograft | 75 mg/kg, BID, 14 days | Comparable to 150 mg/kg BID | [4] |

| Orthotopic Neuroblastoma Xenograft | 50 mg/kg, once daily | Significant inhibition | [6][9] |

Synergistic Anti-Cancer Effects

A significant aspect of (R)-GSK 2830371's therapeutic potential lies in its ability to synergize with other anti-cancer agents, particularly in cancer cells with wild-type p53.

-

With MDM2 Inhibitors (e.g., Nutlin-3, RG7388, HDM201): By preventing the dephosphorylation of p53, (R)-GSK 2830371 enhances the p53 stabilization induced by MDM2 inhibitors, leading to a more robust activation of the p53 pathway and increased cancer cell death.[2][10][11][12]

-

With Genotoxic Chemotherapy (e.g., Doxorubicin, Etoposide): (R)-GSK 2830371 potentiates the cytotoxicity of DNA-damaging agents by sustaining the DNA damage signal, leading to enhanced apoptosis in cancer cells.[5][6]

References

- 1. benchchem.com [benchchem.com]

- 2. oncotarget.com [oncotarget.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Allosteric Inhibition of Wip1 Phosphatase by (R)-GSK 2830371: A Technical Guide to the Flap-Subdomain Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-GSK 2830371 is a potent and selective, orally active, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D).[1] Wip1 is a member of the protein phosphatase 2C (PP2C) family and a key negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway. By inhibiting Wip1, GSK2830371 enhances the phosphorylation and activation of p53 and its upstream kinases, such as ATM and Chk2, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This document provides an in-depth technical overview of the interaction between (R)-GSK 2830371 and the Wip1 flap-subdomain, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Mechanism of Action: The Flap-Subdomain Interaction

GSK2830371 functions as an allosteric inhibitor, binding to a site distinct from the catalytic active site of Wip1.[1] This binding is dependent on a 'flap' subdomain located near the Wip1 catalytic site.[1][2] This flap-subdomain is structurally divergent from other members of the PP2C family, which confers the high selectivity of GSK2830371 for Wip1.[1][2] There is some discussion in the literature regarding the precise binding site, with some studies suggesting the hinge region, rather than the flap region, is crucial for high-affinity binding. However, the flap-subdomain interaction model is prominently featured in the initial characterization of the inhibitor.

The binding of GSK2830371 to this allosteric site induces a conformational change in Wip1, locking the enzyme in an inactive state. This non-competitive inhibition prevents Wip1 from dephosphorylating its various substrates, thereby amplifying the DNA damage response signaling cascade.

Quantitative Data Summary

The inhibitory activity and cellular effects of (R)-GSK 2830371 have been quantified across various assays. The following tables summarize the key data points.

Table 1: In Vitro Inhibitory Activity

| Target/Substrate | Assay Type | IC50 (nM) | Ki (nM) | Notes |

| Wip1 (2-420) / FDP | Enzymatic | 6 | - | FDP: fluorescein diphosphate, a synthetic substrate. |

| Wip1 (full-length) / phospho-p38 MAPK (T180) | Enzymatic | 13 | - | A physiologically relevant substrate.[3] |

| Wip1 / phospho-p53 (S15) | Enzymatic | 12 | - | A key substrate in the p53 pathway.[2] |

| Wip1 / FDP | Enzymatic (Mechanism of Inhibition) | - | 50 ± 20 (Ki), 50 ± 10 (Ki') | Data suggests a noncompetitive mode of action with α = 1. |

Table 2: Cellular Activity

| Cell Line | Assay Type | GI50 (µM) | Notes |

| MCF-7 (breast carcinoma, PPM1D-amplified) | Growth Inhibition | 2.65 ± 0.54 | Demonstrates concentration-dependent effects on cell growth.[3][4] |

| MX-1 (breast carcinoma, Wip1-amplified) | Growth Inhibition | Concentration-dependent effects observed. | - |

| DOHH2 (lymphoma) | Growth Inhibition | - | Used in xenograft models. |

| A panel of p53 wild-type hematological cancer cell lines | Growth Inhibition | Selectively inhibits the growth of a subset of these lines. | - |

Signaling Pathway and Experimental Workflow Visualizations

Wip1-Mediated Dephosphorylation in the DNA Damage Response

The following diagram illustrates the central role of Wip1 in the DNA damage response pathway and the effect of its inhibition by GSK2830371.

References

- 1. Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

(R)-GSK 2830371: A Technical Guide to its Role in the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-GSK 2830371 is a potent and highly selective, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D).[1][2][3] Wip1 is a critical negative regulator of the DNA damage response (DDR) pathway, acting to deactivate key tumor-suppressing proteins. By inhibiting Wip1, (R)-GSK 2830371 effectively amplifies and sustains the DDR signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells, particularly those with wild-type p53. This technical guide provides an in-depth overview of the mechanism of action of (R)-GSK 2830371, detailed experimental protocols for its characterization, and a summary of its effects on the DNA damage response.

Mechanism of Action: Potentiating the DNA Damage Response

Upon DNA damage, a complex signaling network is activated to arrest the cell cycle and initiate DNA repair or, if the damage is too severe, apoptosis. A key player in this response is the tumor suppressor protein p53. (R)-GSK 2830371's mechanism of action is centered on the potentiation of this pathway through the inhibition of Wip1 phosphatase.[3][4]

Wip1 normally functions to dephosphorylate and inactivate key proteins in the DDR cascade, including ATM, Chk2, γH2AX, and p53 itself.[2][3][5] By inhibiting Wip1, (R)-GSK 2830371 prevents this dephosphorylation, leading to a sustained and amplified activation of the p53 pathway.[1][6] This results in the accumulation of phosphorylated, active forms of these proteins, ultimately leading to cell cycle arrest and apoptosis.[6][7]

Signaling Pathway

Quantitative Data

The following tables summarize the quantitative data on the in vitro and in vivo activity of (R)-GSK 2830371.

Table 1: In Vitro Activity of (R)-GSK 2830371

| Parameter | Value | Substrate/Cell Line | Reference |

| Wip1 Phosphatase Inhibition IC50 | 6 nM | Cell-free assay | [2] |

| 13 nM | phospho-p38 MAPK (T180) | [8] | |

| Growth Inhibition GI50 | 2.65 µM ± 0.54 | MCF-7 | [8] |

| Growth Inhibition (at 10 µM) | 68% | Z-138 (p53 WT) | [5] |

| 38% | JVM-2 (p53 WT) | [5] | |

| 39% | Granta-519 (p53 WT) | [5] | |

| 14.8% ± 4.7 | p53 mutant cells | [5] |

Table 2: In Vivo Activity of (R)-GSK 2830371 in Xenograft Models

| Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |

| DOHH2 tumor xenografts | 150 mg/kg | Twice daily (BID) | 41% | [8] |

| DOHH2 tumor xenografts | 150 mg/kg | Thrice daily (TID) | 68% | [8] |

| SK-Hep-1 xenografts | 75 mg/kg | Twice daily (BID) | Significant | [9] |

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of (R)-GSK 2830371 are provided below.

Cell Viability Assays

These assays measure the effect of (R)-GSK 2830371 on cell proliferation.

-

Cell Seeding: Seed 200–400 cells per well in a 96-well plate.[2]

-

Treatment: After 24 hours, treat cells with a serial dilution of (R)-GSK 2830371. Include a DMSO vehicle control.

-

Incubation: Incubate the plate for 7 days.[2]

-

Assay: Add CellTiter-Glo® reagent according to the manufacturer's protocol.

-

Measurement: Measure luminescence using a microplate reader.[2]

Western Blotting for Phosphorylated Proteins

This protocol is used to detect the on-target effects of (R)-GSK 2830371 by measuring the phosphorylation of key DDR proteins.

-

Cell Treatment and Lysis: Treat cells with (R)-GSK 2830371 for the desired time, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.[3]

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.[3]

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[3]

-

Primary Antibody Incubation: Incubate the membrane with an anti-phospho-p53 (Ser15) antibody overnight at 4°C.[1]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

In Vivo Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy of (R)-GSK 2830371 in a living organism.

-

Cell Implantation: Subcutaneously inject 5×106 tumor cells (e.g., SK-Hep-1) in 50 μl PBS into the flank of 4-week-old NOD/SCID mice.[9]

-

Tumor Growth: When tumors reach an average volume of 100 mm3, randomize mice into treatment groups.[9]

-

Treatment Administration: Administer (R)-GSK 2830371 (e.g., 75 mg/kg) or vehicle control orally, typically twice daily.[9]

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for phospho-p53).

Conclusion

(R)-GSK 2830371 is a specific and potent inhibitor of Wip1 phosphatase that enhances the DNA damage response by preventing the dephosphorylation of key signaling proteins. This leads to sustained p53 pathway activation, resulting in cell cycle arrest and apoptosis in cancer cells. The provided data and protocols offer a comprehensive guide for researchers to further investigate the therapeutic potential of (R)-GSK 2830371 in various cancer models. Its selective mechanism of action makes it a promising candidate for monotherapy in cancers with amplified Wip1 or for combination therapies with other DNA-damaging agents or MDM2 inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. oncotarget.com [oncotarget.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (R)-GSK 2830371 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

(R)-GSK 2830371 is a potent, selective, and orally active allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D. [1] Wip1 is a critical negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[1] By inhibiting Wip1, (R)-GSK 2830371 enhances and sustains the phosphorylation of key proteins in these pathways, leading to anti-proliferative effects, particularly in cancer cells with wild-type TP53.[1][2][3] These application notes provide detailed protocols for utilizing (R)-GSK 2830371 in cell culture experiments to study its effects on cell viability, apoptosis, and signaling pathways.

Data Presentation

In Vitro Efficacy of (R)-GSK 2830371

| Cell Line | Cancer Type | Assay Type | Parameter | Value | Reference |

| MCF7 | Breast Carcinoma | Function Assay | IC50 | 9.5 µM | [3][4] |

| MCF7 | Breast Carcinoma | Growth Inhibition | GI50 | 2.65 µM ± 0.54 | [4][5] |

| DOHH2 | Lymphoid | Antiproliferative | - | Synergistic with Doxorubicin | [3] |

| MX-1 | - | Antiproliferative | - | Synergistic with Doxorubicin | [3] |

| RBE | Liver Adenocarcinoma | Growth Inhibition | - | Minimal effect up to 10 µM | [6] |

| SK-Hep-1 | Liver Adenocarcinoma | Growth Inhibition | - | Minimal effect up to 10 µM | [6] |

Synergistic Effects with MDM2 Inhibitors

A fixed, non-toxic concentration of (R)-GSK 2830371 is often used to evaluate its synergistic potential with other compounds.

| Cell Line | Combination Agent | (R)-GSK 2830371 Concentration | Observation | Reference |

| IMR-32, SH-SY5Y | Doxorubicin, Etoposide (VP-16) | 20 µM | Enhanced cytotoxicity | [2] |

| RBE, SK-Hep-1 | HDM201 (MDM2 inhibitor) | 2.5 µM | Potentiated growth inhibition | [6] |

| HCT116+/+, NGP, SJSA-1 | Nutlin-3 (MDM2 inhibitor) | 2.5 µM | ~2-fold decrease in Nutlin-3 GI50 | [5] |

Signaling Pathway

(R)-GSK 2830371 functions by allosterically inhibiting Wip1 phosphatase. This prevents the dephosphorylation of key proteins in the DNA damage response and p53 signaling pathways, such as ATM, Chk2, and p53 itself.[1][3][7] The sustained phosphorylation of these proteins leads to the activation of p53 downstream targets like p21, PUMA, and Bax, ultimately resulting in cell cycle arrest and apoptosis.[2]

Caption: (R)-GSK 2830371 inhibits Wip1, preventing p53 dephosphorylation.

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8/MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with (R)-GSK 2830371.

Caption: Workflow for assessing cell viability after treatment.

Materials:

-

Complete cell culture medium

-

96-well clear flat-bottom plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of medium.[2][8]

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[2]

-

Treatment: Prepare serial dilutions of (R)-GSK 2830371 in complete medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include a DMSO vehicle control.[2][8]

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[2]

-

Reagent Addition:

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[2]

-

Analysis: Calculate the 50% growth inhibitory concentration (GI50) from the dose-response curve.

Protocol 2: Western Blot for Phospho-p53 (Ser15)

This protocol is used to confirm the on-target effect of (R)-GSK 2830371 by measuring the phosphorylation of its key downstream target, p53.[8]

Materials:

-

(R)-GSK 2830371

-

Cell line of interest

-

Ice-cold PBS

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

Primary antibody (e.g., anti-phospho-p53 Ser15)

-

HRP-conjugated secondary antibody

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with (R)-GSK 2830371 at the desired concentration (e.g., 2.5 µM - 50 µM) for various time points (e.g., 0-8 hours).[2][4]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using supplemented RIPA buffer.[8]

-

Protein Quantification: Collect the cell lysates and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[8]

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.[8]

-

SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.[8]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-p53 Ser15) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspase-3 and -7, which are key biomarkers of apoptosis.[8]

Materials:

-

(R)-GSK 2830371

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay System

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with (R)-GSK 2830371 as described in the cell viability protocol.

-

Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents by gentle shaking. Incubate at room temperature for 30-60 minutes, protected from light.[8]

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.

References

- 1. benchchem.com [benchchem.com]

- 2. Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rndsystems.com [rndsystems.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for (R)-GSK 2830371 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

(R)-GSK 2830371 is a potent and selective, orally bioavailable, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1/PPM1D).[1][2] These application notes provide a comprehensive guide for its use in in vivo experimental models, focusing on dosing, administration, and relevant downstream analyses.

Mechanism of Action

(R)-GSK 2830371 functions by inhibiting Wip1 phosphatase, a negative regulator of the DNA damage response pathway. This inhibition leads to an increase in the phosphorylation of key proteins such as p53 (at Ser15), Chk2 (at T68), ATM (at S1981), and γH2AX.[2] The subsequent activation of the p53 pathway can induce cell cycle arrest and apoptosis in cancer cells that possess wild-type TP53.[3]

Caption: Mechanism of action of (R)-GSK 2830371.

Quantitative Data Summary

In Vivo Dosing Parameters for (R)-GSK 2830371 in Mouse Models

| Parameter | Details | Animal Model(s) | Reference(s) |

| Dosage Range | 50 mg/kg to 150 mg/kg | Female SCID mice, NOD/SCID mice | [1][3][4] |

| Administration Route | Oral gavage (p.o.) | Mice | [1][2] |

| Dosing Frequency | Twice daily (BID) or Three times daily (TID) | Mice | [1] |

| Rationale for TID | To counteract the short half-life of the compound in mice. | Mice | [1] |

Vehicle Formulations for Oral Administration

| Formulation Components | Composition | Notes | Reference(s) |

| Captisol-based | 40% (w/v) Captisol in sterile water, 2% (v/v) DMSO, pH adjusted to 4.0 | Prepare fresh before each administration. | |

| Cremophor EL-based | 5% DMSO, 20% Cremophor EL, 75% sterile water (by volume) | Visually inspect for particulates. | [5] |

| PEG300-based | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Heating and/or sonication can be used to aid dissolution. | [1] |

Experimental Protocols

Protocol 1: Preparation and Administration of (R)-GSK 2830371 for Oral Gavage

Materials:

-

(R)-GSK 2830371 powder

-

Vehicle components (e.g., DMSO, Cremophor EL, sterile water)

-

Sterile tubes

-

Vortex mixer

-

Sonicator (optional)

-

Appropriate gauge feeding needles for oral gavage

Procedure:

-

Vehicle Preparation:

-

Prepare the chosen vehicle formulation. For example, for the Cremophor EL-based vehicle, combine 5% DMSO, 20% Cremophor EL, and 75% sterile water by volume.[5]

-

-

Compound Formulation:

-

Calculate and weigh the required amount of (R)-GSK 2830371 powder based on the desired concentration and the total volume needed for the dosing group.

-

Add the powder to the prepared vehicle.

-

Vortex and/or sonicate the mixture until the compound is fully dissolved.

-

Visually inspect the solution for any particulates before administration.

-

-

Administration:

-

Administer the formulated (R)-GSK 2830371 to mice via oral gavage.

-

The administration volume should be based on the individual mouse's body weight, typically 5-10 mL/kg.

-

It is recommended to prepare the formulation fresh before each administration.

-

Caption: General workflow for in vivo efficacy studies.

Protocol 2: Western Blot Analysis of Phosphorylated Proteins in Tumor Xenografts

Materials:

-

Excised tumors

-

Liquid nitrogen

-

-80°C freezer

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Homogenizer

-

Microcentrifuge

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE equipment

-

Western blot transfer system

-

Primary antibodies (e.g., anti-phospho-p53 (Ser15), anti-phospho-Chk2 (T68))

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Tumor Homogenization:

-

Excise tumors from euthanized mice and immediately snap-freeze them in liquid nitrogen.

-

Store at -80°C until analysis.

-

-

Protein Extraction:

-

Homogenize the frozen tumor tissue in lysis buffer.

-

Incubate the homogenate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a standard protein assay like the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against the target phosphorylated proteins.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Protocol 3: Tumor Growth Inhibition Study in Xenograft Models

Materials:

-

Female immunodeficient mice (e.g., SCID or NOD/SCID)

-

Cancer cell line for implantation (e.g., DOHH2, SK-Hep-1)

-

Phosphate-buffered saline (PBS) or appropriate cell culture medium

-

Calipers

-

(R)-GSK 2830371 formulation and vehicle control

Procedure:

-

Tumor Cell Implantation:

-

Subcutaneously inject tumor cells (e.g., 5x10^6 cells) in a small volume (e.g., 50 µL) of PBS into the flank of each mouse.[4]

-

-

Tumor Growth and Grouping:

-

Allow the tumors to grow to a palpable size (e.g., average of 100 mm³).[4]

-

Randomize mice into treatment and control groups with similar average tumor volumes.

-

-

Treatment Administration:

-

Monitoring:

-

Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume (e.g., Volume = (length x width²)/2).

-

Monitor the body weight of the mice as an indicator of toxicity.[4]

-

-

Endpoint and Analysis:

-

Continue treatment for the specified duration (e.g., 14 days).[1][4]

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot).

-

Compare the tumor growth between the treatment and control groups to determine the extent of tumor growth inhibition.[1] For instance, 14 days of oral dosing at 150 mg/kg BID and TID inhibited DOHH2 tumor xenograft growth by 41% and 68%, respectively.[1]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

Application Note: Preparation of (R)-GSK 2830371 Stock Solutions in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-GSK 2830371 is a potent and selective, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), with an IC₅₀ of 6 nM.[1][2][3] Wip1 is a negative regulator of the p53 tumor suppressor pathway, and its inhibition leads to the increased phosphorylation of key proteins involved in the DNA damage response, such as p53, Chk2, and ATM.[4][5] This activity can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53, making (R)-GSK 2830371 a valuable tool in cancer research and drug development.[2][4]

Accurate and consistent experimental results depend on the proper preparation, handling, and storage of compound stock solutions. This document provides a detailed protocol for the preparation of (R)-GSK 2830371 stock solutions using dimethyl sulfoxide (DMSO) as the solvent.

Data Presentation: Compound Properties

All quantitative data for (R)-GSK 2830371 is summarized in the table below. It is crucial to always refer to the batch-specific information provided on the product vial and the Certificate of Analysis (CoA), as values like molecular weight may vary slightly due to hydration.[6]

| Property | Value | References |

| Chemical Name | 5-[[(5-Chloro-2-methyl-3-pyridinyl)amino]methyl]-N-[(1S)-1-(cyclopentylmethyl)-2-(cyclopropylamino)-2-oxoethyl]-2-thiophenecarboxamide | [6] |

| Molecular Formula | C₂₃H₂₉ClN₄O₂S | [2][7] |

| Molecular Weight | 461.02 g/mol | [1][2][7][8] |

| CAS Number | 1404456-53-6 | [7] |

| Appearance | Powder | [2] |

| Purity | ≥98% | [2][6] |

| Max Solubility in DMSO | 100 mM (46.1 mg/mL) | [6][7] |

| Powder Storage | -20°C for up to 3 years | [1][2][7] |

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of (R)-GSK 2830371 in DMSO.

3.1 Materials and Equipment

-

(R)-GSK 2830371 powder

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Microcentrifuge

-

Sterile microcentrifuge tubes (e.g., 1.5 mL)

-

Sterile, amber, or foil-wrapped cryovials for aliquots

-

Calibrated micropipettes and sterile filter tips

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)[7]

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

3.2 Step-by-Step Procedure

-

Pre-analysis Calculation: Before starting, calculate the required volume of DMSO to achieve a 10 mM concentration based on the mass of the compound you will weigh. The formula is:

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) × Concentration (mol/L))

Example for preparing a 10 mM stock from 1 mg of (R)-GSK 2830371:

-

Mass = 0.001 g

-

Molecular Weight = 461.02 g/mol

-

Concentration = 0.010 mol/L

-

Volume (L) = 0.001 / (461.02 × 0.010) = 0.0002169 L

-

Volume (µL) = 216.9 µL

-

-

Compound Handling: Allow the vial of (R)-GSK 2830371 powder to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation of atmospheric moisture, which can affect compound stability and weighing accuracy.

-

Weighing: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh the desired amount of (R)-GSK 2830371 powder into the tube. For small quantities, it is often easier to use the entire content of a pre-weighed vial.

-

Centrifugation: Briefly centrifuge the vial to ensure all the powder is collected at the bottom of the tube.[7]

-

Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound. Ensure you are using fresh DMSO, as it is hygroscopic and absorbed water can reduce the compound's solubility.[1]

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is slow, gentle warming (not exceeding 40°C) or brief sonication can be used to facilitate the process.[7]

-

Aliquotting: To avoid repeated freeze-thaw cycles which can degrade the compound, immediately aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[1][8][9] Amber or foil-wrapped vials are recommended to protect the compound from light.

3.3 Storage and Stability

-

Stock Solution: Aliquots of the DMSO stock solution should be stored at -80°C for long-term stability (up to 1-2 years).[1][7][9]

-

For shorter-term storage, aliquots can be kept at -20°C for up to 1 month.[1][8]

-

Powder: Unopened vials of the compound should be stored at -20°C .

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the preparation of the (R)-GSK 2830371 stock solution.

Caption: Workflow for preparing (R)-GSK 2830371 stock solution.

Wip1 Signaling Pathway

The diagram below outlines the simplified signaling pathway affected by (R)-GSK 2830371. DNA damage activates ATM, which in turn phosphorylates downstream targets like p53 and Chk2. Wip1 normally reverses this phosphorylation, acting as a brake on the DNA damage response. (R)-GSK 2830371 inhibits Wip1, leading to sustained phosphorylation and activation of p53 and Chk2, promoting cell cycle arrest and apoptosis.